molecular formula C14H22N2 B1385925 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline CAS No. 893752-73-3

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

Cat. No.: B1385925
CAS No.: 893752-73-3
M. Wt: 218.34 g/mol
InChI Key: YWSIVBBGUDOXHB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline is a substituted aniline derivative characterized by a cyclohexyl-methylamine group attached to the nitrogen atom of the aniline core, with an additional aminomethyl substituent at the ortho (2-) position of the benzene ring. Its molecular formula is C₁₄H₂₂N₂, and its molar mass is 218.34 g/mol . The compound’s SMILES notation is CN(C1CCCCC1)C2=CC=C(C(N)=C2), reflecting the cyclohexyl-methylamine moiety and the ortho-aminomethyl group .

Properties

IUPAC Name

2-(aminomethyl)-N-cyclohexyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15/h5-7,10,13H,2-4,8-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSIVBBGUDOXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Starting Material: o-Nitrobenzoic acid derivatives or o-nitrobenzyl bromide.
  • Reaction with N-methylcyclohexylamine: The acid chloride or nitrobenzamide intermediate reacts with N-methylcyclohexylamine to form the corresponding amide.
  • Reduction of Nitro Group: Bechamp reduction (using agents like lithium aluminum hydride) converts the nitro group to an amino group.
  • Bromination: Aromatic dibromination at the 3,5-positions introduces bromine substituents, facilitating further modifications.
  • Final Reduction: The oxo group is reduced to an amino group, yielding the target compound.

Research Findings:

  • A patent describes this method with an overall yield of approximately 24%, highlighting the complexity and low efficiency of the process, partly due to the harsh reagents like lithium aluminum hydride, which pose safety risks (potential fire or explosion).

Direct Cyclohexylation via Nucleophilic Substitution

An alternative approach involves nucleophilic substitution reactions starting from aromatic halides:

Research Findings:

  • This method has been reported with an 82-87% yield, and the process involves boiling the mixture for several hours, followed by extraction and recrystallization.

Advantages:

  • Higher yields compared to earlier methods.
  • Reactions are performed under milder conditions, reducing safety hazards.

Hydrogenation of Cyclohexanecarbonitrile Derivatives

A more straightforward route involves the hydrogenation of cyclohexanecarbonitrile to produce aminomethylcyclohexane , which can then be further functionalized.

Reaction Conditions:

Research Findings:

  • This method yields aminomethylcyclohexane with a high efficiency of approximately 91%, which can be subsequently used as an intermediate for aromatic amine synthesis.

Application to Target Compound:

  • The aminomethylcyclohexane can be coupled with aromatic precursors bearing suitable functional groups (e.g., halides or nitro groups) to synthesize the desired compound via nucleophilic aromatic substitution or reductive amination.

Summary of Preparation Methods

Method Starting Material Key Reagents Main Reactions Yield Notes
Method 1 o-Nitrobenzoic acid derivatives Acid chlorides, lithium aluminum hydride Nitration, bromination, reduction ~24% Harsh reagents, low yield, safety concerns
Method 2 o-Nitrobenzyl bromide N-methylcyclohexylamine Nucleophilic substitution, reduction 82-87% Milder, higher yield
Method 3 Cyclohexanecarbonitrile Raney-Nickel, N-methylcyclohexylamine Hydrogenation 91% Efficient intermediate synthesis

Research and Patent Sources

  • The synthesis strategies are supported by patents and chemical literature, including:
    • Patent DK145293B detailing a process involving bromination and reduction steps.
    • Patent CH622488A5 describing the use of o-nitrobenzyl bromide and subsequent reduction for aromatic amine synthesis.
    • Chemical synthesis reports on aminomethylcyclohexane from cyclohexanecarbonitrile.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline as an anticancer agent. Research indicates that compounds with similar structures exhibit significant antitumor activity against various cancer cell lines. For instance, related compounds have been evaluated by the National Cancer Institute (NCI) and demonstrated promising results in inhibiting cell growth in human tumor cells . The mechanism often involves modulation of cellular pathways that lead to apoptosis or cell cycle arrest.

1.2 Synthesis of Chiral Amines
The compound serves as a precursor in the synthesis of chiral amines, which are crucial in the development of pharmaceuticals. Advanced synthetic methodologies, such as asymmetric hydrogenation and α-aminoalkylation reactions, utilize this compound to produce enantiomerically enriched products . These chiral amines are vital for creating drugs with specific biological activities.

Material Science Applications

2.1 Polyurethane Production
this compound is utilized in the synthesis of polyurethanes. The compound can act as a chain extender or crosslinking agent in polyurethane formulations, enhancing mechanical properties and thermal stability . The resulting materials are applicable in coatings, adhesives, and elastomers, showcasing improved durability and resistance to environmental factors.

2.2 Coating Formulations
In coating technologies, this compound contributes to the formulation of high-performance coatings that require low volatility and excellent adhesion properties. Its incorporation into isocyanate-based systems has been shown to improve the curing process and overall performance characteristics of coatings .

Catalytic Applications

3.1 Catalysis in Organic Reactions
The compound has been investigated for its role as a catalyst or catalyst precursor in various organic transformations. Its ability to facilitate reactions such as amination and alkylation makes it a valuable component in synthetic organic chemistry . For example, visible light-promoted reactions utilizing derivatives of this compound have shown enhanced efficiency and selectivity .

3.2 Development of New Synthetic Pathways
Research into new synthetic methodologies involving this compound has led to innovative approaches for constructing complex molecular architectures. These methods are particularly relevant in drug discovery and development, where efficient synthesis routes are critical .

Case Studies

Study Application Findings
NCI EvaluationAnticancer ActivitySignificant growth inhibition observed across multiple cancer cell lines with mean GI50 values indicating effective cytotoxicity .
Polyurethane ResearchMaterial ScienceEnhanced mechanical properties noted when used as a chain extender in polyurethane formulations .
Asymmetric SynthesisPharmaceutical ChemistryAchieved high enantioselectivity in the synthesis of chiral amines using catalysts derived from this compound .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclohexyl and methyl groups provide hydrophobic interactions, stabilizing the compound within the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include substituted anilines with variations in substituent groups, stereochemistry, or functional groups. Below is a comparative analysis based on molecular features, synthesis, and applications:

N-(Cyclohexylmethylsulfamoyl)aniline (CAS: 70693-59-3)

  • Molecular Formula : C₁₃H₂₀N₂O₂S
  • Key Differences: Replaces the aminomethyl group with a sulfonamide (-SO₂NH-) linker.

4-(Aminomethyl)-N-cyclohexyl-N-methylaniline (CID 28409689)

  • Molecular Formula : C₁₄H₂₂N₂ (same as the target compound)
  • Key Differences: Positional isomerism (para- vs. ortho-aminomethyl substitution). The para isomer’s CCS values for [M+H]+ and [M+Na]+ adducts are 153.4 Ų and 164.3 Ų, respectively, suggesting subtle differences in conformational flexibility compared to the ortho isomer .
  • Synthesis: Prepared via reductive amination of 4-(aminomethyl)aniline with aldehydes or ketones, followed by amide bond formation .

N-(2-Cyanoethyl)-N-methylaniline (CAS: 94-34-8)

  • Molecular Formula : C₁₀H₁₂N₂
  • Key Differences: Features a cyanoethyl (-CH₂CH₂CN) group instead of the cyclohexyl-methylamine moiety.
  • Applications: Intermediate in dye synthesis (e.g., Basic Blue 162). Solid at room temperature (mp: 90°C), contrasting with the liquid or semi-solid state predicted for 2-(aminomethyl)-N-cyclohexyl-N-methylaniline .

N-(2-Hydroxyethyl)-N-methylaniline

  • Molecular Formula: C₉H₁₃NO
  • Key Differences : Hydroxyethyl (-CH₂CH₂OH) substituent introduces polarity and hydrogen-bonding capacity.
  • Applications : Used in polymer chemistry and surfactants due to its hydrophilic nature .

2-Benzyl-N-(3-methylcyclohexyl)aniline

  • Molecular Formula : C₂₀H₂₅N
  • Key Differences : Larger benzyl group and a methyl-substituted cyclohexyl ring, increasing steric bulk and lipophilicity.

Research Findings and Functional Insights

  • Toxicity Profile : Related cyclohexyl-methylamine derivatives, such as N-(cyclohex-2-en-1-yl)-N-methylaniline, show acute toxicity (Category 4 for oral, dermal, and inhalation exposure), suggesting similar handling precautions may apply .

Critical Analysis and Knowledge Gaps

  • Positional Isomerism: The biological and physicochemical impacts of ortho vs. para substitution in aminomethyl-anilines remain underexplored.
  • Safety Data: Toxicity studies specific to this compound are absent, necessitating extrapolation from structurally related compounds .

Biological Activity

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline, also known by its CAS number 893752-73-3, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features an amine functional group attached to a cyclohexyl ring and a methylaniline moiety. Its structural formula is represented as follows:

C14H22N2\text{C}_{14}\text{H}_{22}\text{N}_{2}

This structure is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways, similar to other compounds in its class .

Biological Activity Overview

Research has identified several biological activities associated with this compound:

  • Anticancer Properties :
    • Studies have shown that derivatives of similar amine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values as low as 4.2 µM against A375 cells, indicating potent anticancer activity .
  • Antimicrobial Activity :
    • Similar compounds have been evaluated for their antimicrobial potential, showing effectiveness against a range of bacterial strains. While specific data on this compound is limited, it is reasonable to hypothesize similar activities based on structural analogs.
  • Neuroprotective Effects :
    • Some studies suggest that compounds with amine functionalities may provide neuroprotective effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antitumor Activity : A compound structurally similar to this compound was found to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and activating caspases . This highlights a potential pathway through which this class of compounds may exert their anticancer effects.
  • Mechanistic Insights : Research indicates that compounds like this compound can affect mitochondrial pathways, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialPotential effectiveness against bacteriaHypothetical based on analogs
NeuroprotectiveModulation of neurotransmitter levelsHypothetical based on analogs

Q & A

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination: React 2-nitrobenzaldehyde with cyclohexylmethylamine, followed by reduction using NaBH₄ or H₂/Pd-C to introduce the aminomethyl group.
  • Nucleophilic substitution: Use 2-(bromomethyl)aniline derivatives with N-methylcyclohexylamine under reflux in polar aprotic solvents (e.g., DMF).
    Optimization strategies include:
  • Adjusting stoichiometry (2–3 equivalents of nucleophile relative to substrate) .
  • Screening catalysts (e.g., Pd-based for coupling reactions) and temperatures (room temperature to 80°C) .
  • Monitoring reaction progress via TLC or HPLC to determine optimal time (2–18 hours) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign signals for the cyclohexyl, methyl, and aromatic protons. For example, the N-methyl group typically resonates at δ 2.8–3.2 ppm .
    • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or GC-MS (e.g., parent ion at m/z ≈ 246).
  • Chromatography:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity.
    • GC: For volatile derivatives, employ capillary columns (e.g., DB-5) to separate isomers or impurities .
  • Elemental Analysis: Verify C, H, N content to confirm synthesis accuracy .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Separate the product from polar byproducts using dichloromethane/water phases.
  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc).
  • Recrystallization: Dissolve in hot ethanol and cool slowly to obtain crystalline solids.
  • Resin-Based Purification: Employ ion-exchange resins (e.g., Amberlyst) for amine-containing compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing stereoisomeric or regioisomeric forms of this compound?

Methodological Answer:

  • 2D NMR Techniques: Use COSY, NOESY, or HSQC to differentiate stereoisomers or confirm substitution patterns. For example, NOESY correlations can distinguish ortho vs. para isomers.
  • Chiral Chromatography: Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software).

Q. What strategies are recommended for evaluating the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • Thermal Stability: Heat samples to 40–80°C and monitor degradation via HPLC over 1–4 weeks.
    • pH Stability: Incubate in buffers (pH 2–12) and analyze hydrolytic products using LC-MS .
  • Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction.

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling or multicomponent reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination: Investigate Pd-catalyzed coupling with aryl halides to form C-N bonds. Track intermediates via in-situ IR or MS.
  • Redox Behavior: Use cyclic voltammetry to study electron-transfer properties (e.g., oxidation of the aniline moiety).
  • Multicomponent Reactions: Explore Ugi or Mannich reactions to synthesize heterocycles, analyzing regioselectivity via X-ray crystallography .

Q. How can researchers address conflicting data in chromatographic analyses caused by co-eluting impurities or degradation products?

Methodological Answer:

  • Method Development: Optimize HPLC/GC parameters (e.g., gradient elution, column temperature) to improve resolution .
  • Hyphenated Techniques: Couple LC with MS (LC-MS) or NMR (LC-NMR) for structural identification of co-eluting peaks.
  • Standard Spiking: Add authentic standards of suspected impurities (e.g., N-methylaniline derivatives) to confirm retention times .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

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